molecular formula C6H3ClN2O B13251997 Pyridine, 4-chloro-3-isocyanato-

Pyridine, 4-chloro-3-isocyanato-

Cat. No.: B13251997
M. Wt: 154.55 g/mol
InChI Key: GTGSCCFGFIPCOA-UHFFFAOYSA-N
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Description

Pyridine, 4-chloro-3-isocyanato-: is a heterocyclic aromatic organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a chlorine atom and an isocyanate group, respectively. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-chloro-3-isocyanato- typically involves the chlorination of pyridine derivatives followed by the introduction of the isocyanate group. One common method is the reaction of 4-chloro-3-aminopyridine with phosgene (COCl2) under controlled conditions to form the isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of Pyridine, 4-chloro-3-isocyanato- often involves large-scale chlorination processes followed by phosgenation. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the exposure to hazardous reagents .

Mechanism of Action

The mechanism of action of Pyridine, 4-chloro-3-isocyanato- involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable adducts like ureas and urethanes. The chlorine atom can also undergo nucleophilic substitution, allowing for further functionalization of the pyridine ring .

Biological Activity

Pyridine, 4-chloro-3-isocyanato- is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

Pyridine, 4-chloro-3-isocyanato- features a pyridine ring substituted with a chlorine atom at the 4-position and an isocyanate group at the 3-position. This configuration provides the compound with distinct electrophilic properties, making it a versatile intermediate in organic synthesis.

The biological activity of Pyridine, 4-chloro-3-isocyanato- primarily arises from its ability to react with nucleophiles. The isocyanate group is highly electrophilic and can form stable adducts with amines and alcohols, leading to the formation of ureas and urethanes. This reactivity is crucial for its application in synthesizing bioactive compounds.

Key Reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Addition Reactions : The isocyanate group reacts with alcohols or amines.
  • Cycloaddition Reactions : It can participate in cycloaddition reactions with compounds containing multiple bonds.

Applications in Drug Development

Pyridine, 4-chloro-3-isocyanato- has been utilized in various research applications, particularly in drug discovery:

  • Synthesis of Bioactive Molecules : It serves as a building block for developing pharmaceuticals due to its ability to form stable derivatives with biological activity.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from pyridine are reported to have IC50 values ranging from 1 to 4.3 μmol/L against tumor cell lines, showcasing their potential as cytostatic agents .

Case Study 1: Anticancer Activity

A study evaluated a series of pyridine derivatives, including those based on Pyridine, 4-chloro-3-isocyanato-, against cancer cell lines. The results indicated that modifications to the structure significantly influenced their cytotoxic potency. For example, compounds with specific substitutions showed improved activity against leukemia and colon cancer cell lines .

CompoundCancer TypeAverage GI50 (µM)
21Leukemia13.6
12Colon Cancer14.9
19MelanomaHigh Activity

Case Study 2: Mechanistic Insights

Research on the mechanism of action revealed that the reactivity of the isocyanate group allows for selective targeting of nucleophilic sites within biological molecules, which may lead to the inhibition of specific enzymes involved in cancer progression .

Comparative Analysis

When compared to similar compounds like 4-Chloropyridine and 3-Isocyanatopyridine , Pyridine, 4-chloro-3-isocyanato- stands out due to its dual functionality (chlorine and isocyanate), which enhances its reactivity and application potential.

CompoundKey FeaturesReactivity Level
Pyridine, 4-chloro-3-isocyanato-Chlorine + IsocyanateHigh
4-ChloropyridineLacks IsocyanateModerate
3-IsocyanatopyridineLacks ChlorineModerate

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

4-chloro-3-isocyanatopyridine

InChI

InChI=1S/C6H3ClN2O/c7-5-1-2-8-3-6(5)9-4-10/h1-3H

InChI Key

GTGSCCFGFIPCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)N=C=O

Origin of Product

United States

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